methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals . This compound features a unique structure that combines an indole moiety with a tetrahydropyrrolo[3,4-c]pyrazole ring system, making it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the tetrahydropyrrolo[3,4-c]pyrazole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Oxindole derivatives: Compounds derived from the oxidation of indole.
Uniqueness
Methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate is unique due to its combination of an indole moiety with a tetrahydropyrrolo[3,4-c]pyrazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 4-[5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C25H24N4O4/c1-14-21-22(28-27-14)24(30)29(23(21)15-4-6-16(7-5-15)25(31)33-3)11-10-17-13-26-20-9-8-18(32-2)12-19(17)20/h4-9,12-13,23,26H,10-11H2,1-3H3,(H,27,28) |
InChI Key |
CRWZVXWRRCVYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.